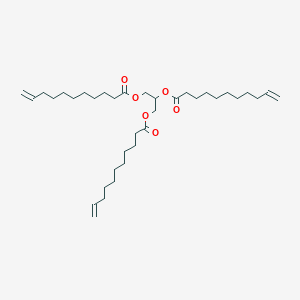

1,2,3-Tri-10(Z)-undecenoyl glycerol

Description

Properties

IUPAC Name |

2,3-di(undec-10-enoyloxy)propyl undec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAWJXRQRYWNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC=C)OC(=O)CCCCCCCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1093661-05-2 | |

| Details | Compound: 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1093661-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201259646 | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93824-29-4 | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93824-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Undecenoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201259646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1,2,3-Tri-10(Z)-undecenoyl Glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for 1,2,3-Tri-10(Z)-undecenoyl glycerol, a triglyceride composed of a glycerol backbone esterified with three units of 10(Z)-undecenoic acid. This document outlines the primary synthetic routes, detailed experimental protocols, and relevant quantitative data to support researchers in the fields of chemistry, biochemistry, and drug development.

Introduction

This compound, also known as triundecenoin, is a triacylglycerol that contains 10-undecenoic acid at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[1] As a triglyceride with terminal double bonds, it can be a useful building block for the synthesis of polymers and other complex molecules. The synthesis of this and similar triglycerides is of interest for various applications, including the development of novel biomaterials and as a standard for analytical purposes.

The primary route for the chemical synthesis of this compound is the direct esterification of glycerol with 10(Z)-undecenoic acid. This reaction can be facilitated by various catalytic methods, including acid catalysis, base catalysis, and enzymatic catalysis. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Synthesis Pathways

The most common and direct method for synthesizing this compound is the esterification of glycerol with a stoichiometric excess of 10(Z)-undecenoic acid. This reaction involves the formation of three ester bonds, with the concomitant release of three molecules of water.

Caption: General reaction scheme for the synthesis of this compound.

The key to a successful synthesis is to drive the reaction equilibrium towards the formation of the triglyceride. This is typically achieved by using an excess of the fatty acid and/or by removing the water byproduct as it is formed.

Acid-Catalyzed Esterification

Acid catalysts, such as p-toluenesulfonic acid, sulfuric acid, or solid superacids like SO₄²⁻/ZrO₂–Al₂O₃, can be employed to protonate the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol.

Lipase-Catalyzed Esterification

Enzymatic synthesis using lipases offers a milder and more selective alternative to chemical catalysis. Lipases, such as those from Candida antarctica (CAL) or Rhizomucor miehei (RML), can catalyze the esterification reaction under solvent-free conditions and at lower temperatures, which can help to prevent isomerization of the double bond.[2][3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification

This protocol is adapted from general methods for the high-temperature, non-catalyzed, and acid-catalyzed esterification of glycerol with fatty acids.[4][5]

Materials:

-

Glycerol (1.0 equivalent)

-

10(Z)-Undecenoic acid (3.3 equivalents)

-

p-Toluenesulfonic acid (0.05 equivalents)

-

Toluene (as a solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, 10(Z)-undecenoic acid, p-toluenesulfonic acid, and toluene.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-8 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with hexane and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove excess fatty acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to isolate the pure this compound.

Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.

Protocol 2: Lipase-Catalyzed Esterification

This protocol is adapted from the lipase-catalyzed synthesis of structured triacylglycerols involving 10-undecenoic acid.[2][3]

Materials:

-

Glycerol (1.0 equivalent)

-

10(Z)-Undecenoic acid (3.0 equivalents)

-

Immobilized Rhizomucor miehei lipase (RML) (e.g., 10% w/w of total reactants)

-

Molecular sieves (to absorb water)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine glycerol, 10(Z)-undecenoic acid, and molecular sieves.

-

Add the immobilized RML to the mixture.

-

Heat the reaction mixture to 60-70 °C with continuous stirring.

-

Monitor the reaction progress by analyzing aliquots using HPLC or by measuring the decrease in acid value. The reaction may take 24-72 hours to reach completion.

-

Once the reaction has reached equilibrium, remove the immobilized lipase by filtration.

-

Dilute the reaction mixture with hexane.

-

Purify the product by passing it through a short silica gel column to remove any remaining fatty acids and mono- or diglycerides.

-

Concentrate the eluate under reduced pressure to obtain the pure this compound.

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Quantitative Data

The following tables summarize quantitative data from studies on the esterification of glycerol with fatty acids, which can be considered analogous to the synthesis of this compound.

Table 1: Acid-Catalyzed Esterification of Fatty Acids with Glycerol

| Fatty Acid | Catalyst | Molar Ratio (Glycerol:FA) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Free Fatty Acids (from WCO) | SO₄²⁻/ZrO₂–Al₂O₃ | 1.4:1 (Glycerol:FFA) | 200 | 4 | 98.4 (conversion) | [5] |

| Acid-rich oil | None (autocatalytic) | 1:1.2 (Glycerol:FA) | 240 | 2 | 97.1 (conversion) | [4] |

| Linoleic Acid | SnCl₂·2H₂O | 1.2:1 (Glycerol:FA) | 160 | 1.33 | >90 (conversion) | [6] |

Table 2: Lipase-Catalyzed Esterification of Fatty Acids with Glycerol

| Fatty Acid | Lipase | Molar Ratio (Glycerol:FA) | Temperature (°C) | Time (h) | Esterification (%) | Reference |

| Oleic, Linoleic, CLA | Immobilized Mucor miehei | 1:0.33 | 50 | 1 | ~90 | [7] |

| 10-Undecenoic Acid | Rhizomucor miehei | (Castor oil as glycerol source) | 67 | 116 | Not specified (acidolysis) | [2][3] |

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature to suggest that this compound has a defined role in cell signaling pathways or possesses specific biological activity beyond that of a typical triglyceride. Its primary utility in a research context is likely as a chemical intermediate or a well-defined lipid standard.

Conclusion

The synthesis of this compound can be effectively achieved through the direct esterification of glycerol with 10(Z)-undecenoic acid. Both acid-catalyzed and lipase-catalyzed methods are viable, with the choice of method depending on the desired reaction conditions and scale of synthesis. Lipase catalysis offers a milder, more selective route, while acid catalysis can be faster but may require higher temperatures. The provided protocols and quantitative data from analogous reactions offer a solid foundation for researchers to develop a robust synthesis and purification strategy for this specific triglyceride. Further optimization of reaction conditions may be necessary to achieve high yields and purity.

References

- 1. This compound - Biochemicals - CAT N°: 26935 [bertin-bioreagent.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tri-10(Z)-Undecenoin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tri-10(Z)-Undecenoin, a triglyceride composed of a glycerol backbone and three units of 10-undecenoic acid. This document details the chemical structure, physical properties, and representative analytical data of the compound. Furthermore, it outlines detailed experimental protocols for its synthesis via both acid-catalyzed esterification and lipase-catalyzed methods. A logical workflow for the synthesis and purification process is also presented visually. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development who are interested in the synthesis and characterization of unsaturated triglycerides.

Chemical Structure and Properties

Tri-10(Z)-Undecenoin is a triacylglycerol molecule in which each of the three hydroxyl groups of glycerol is esterified with 10-undecenoic acid, an unsaturated fatty acid. The "(Z)" designation in the name indicates that the double bond in the undecenoic acid chains is in the cis configuration, although it should be noted that 10-undecenoic acid has a terminal double bond, making the Z/E designation not applicable to the fatty acid itself but potentially to derivatives. For the purpose of this guide, we will refer to the compound based on its common name.

Chemical Structure:

Table 1: Chemical and Physical Properties of Tri-10(Z)-Undecenoin

| Property | Value | Reference |

| CAS Number | 93824-29-4 | [1] |

| Molecular Formula | C36H62O6 | [1] |

| Molecular Weight | 590.88 g/mol | [1] |

| Synonyms | Glycerin tri-10-undecenoate, Glyceryl triundec-10-enoate | [1] |

| Physical State | Liquid | |

| Purity | >99% | |

| SMILES | C=CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=C)OC(=O)CCCCCCCC=C | [1] |

| InChI | InChI=1S/C36H62O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h4-6,33H,1-3,7-32H2 | [1] |

Representative Analytical Data

Table 2: Predicted ¹H NMR Spectral Data for Tri-10(Z)-Undecenoin (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.80 | m | -CH=CH₂ |

| ~4.95 | m | -CH=CH₂ |

| ~5.25 | m | sn-2 CH of glycerol |

| ~4.30 & ~4.15 | dd | sn-1,3 CH₂ of glycerol |

| ~2.30 | t | α-CH₂ (adjacent to C=O) |

| ~2.05 | m | Allylic CH₂ |

| ~1.60 | m | β-CH₂ (adjacent to α-CH₂) |

| ~1.30 | m | -(CH₂)n- |

Table 3: Predicted ¹³C NMR Spectral Data for Tri-10(Z)-Undecenoin (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.2 | C=O (sn-1,3) |

| ~172.8 | C=O (sn-2) |

| ~139.1 | -CH=CH₂ |

| ~114.1 | -CH=CH₂ |

| ~68.9 | sn-2 CH of glycerol |

| ~62.1 | sn-1,3 CH₂ of glycerol |

| ~34.2 | α-CH₂ (adjacent to C=O) |

| ~33.8 | Allylic CH₂ |

| ~29.0-29.5 | -(CH₂)n- |

| ~24.9 | β-CH₂ (adjacent to α-CH₂) |

Table 4: Predicted FTIR Spectral Data for Tri-10(Z)-Undecenoin

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Medium | =C-H stretch (vinyl) |

| ~2925, ~2854 | Strong | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1641 | Medium | C=C stretch (vinyl) |

| ~1160 | Strong | C-O stretch (ester) |

| ~991, ~909 | Medium | =C-H bend (vinyl) |

Table 5: Predicted Mass Spectrometry Data for Tri-10(Z)-Undecenoin

| m/z | Ion Type |

| 591.46 | [M+H]⁺ |

| 613.44 | [M+Na]⁺ |

| 407.32 | [M - C₁₁H₁₉O₂]⁺ (loss of one undecenoate chain) |

Experimental Protocols

The synthesis of Tri-10(Z)-Undecenoin can be achieved through the esterification of glycerol with 10-undecenoic acid. Below are two detailed protocols for this synthesis, one employing an acid catalyst and the other a lipase enzyme.

Acid-Catalyzed Esterification

This protocol is a generalized procedure based on established methods for triglyceride synthesis.[5]

Materials:

-

Glycerol (1 equivalent)

-

10-Undecenoic acid (3.3 equivalents)

-

p-Toluenesulfonic acid (p-TSA) (0.1 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, 10-undecenoic acid, p-TSA, and toluene.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to yield pure Tri-10(Z)-Undecenoin.

Lipase-Catalyzed Esterification

This protocol provides a milder, more selective method for triglyceride synthesis.[6]

Materials:

-

Glycerol (1 equivalent)

-

10-Undecenoic acid (3 equivalents)

-

Immobilized lipase (e.g., Novozym 435) (10% w/w of total reactants)

-

Molecular sieves (3 Å)

-

tert-Butanol (or another suitable organic solvent)

Procedure:

-

In a round-bottom flask, dissolve glycerol and 10-undecenoic acid in tert-butanol.

-

Add immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves serve to remove the water produced during the reaction, driving the equilibrium towards product formation.

-

Incubate the reaction mixture at a controlled temperature (typically 40-60 °C) with constant stirring.

-

Monitor the reaction progress by TLC or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the immobilized lipase and molecular sieves. The lipase can often be washed and reused.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography as described in the acid-catalyzed protocol.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Tri-10(Z)-Undecenoin.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and analytical characteristics of Tri-10(Z)-Undecenoin. The outlined experimental protocols for both acid- and lipase-catalyzed synthesis offer practical approaches for its preparation in a laboratory setting. The information presented herein is intended to support the research and development efforts of scientists and professionals working with unsaturated triglycerides.

References

- 1. Analysis of triglycerides using atmospheric pressure chemical ionization mass spectrometry | Semantic Scholar [semanticscholar.org]

- 2. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. lcms.cz [lcms.cz]

- 5. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]

- 6. Process development for production of medium chain triglycerides using immobilized lipase in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Plant-Derived Precursors of Undecenoyl Glycerols for Researchers and Drug Development Professionals

Introduction

Undecenoyl glycerols, esters of undecylenic acid and glycerol, are not naturally present in significant quantities within the plant kingdom. However, their precursor, 10-undecenoic acid (undecylenic acid), is readily derived from a prominent natural plant source: the castor bean (Ricinus communis). This technical guide elucidates the pathway from the natural plant precursor to the synthesis of undecenoyl glycerols, providing quantitative data, experimental protocols, and process visualizations to support research and development in this area. The primary focus will be on the composition of castor oil, the transformation of its key fatty acid into undecylenic acid, and the subsequent synthesis of the target glycerols.

The Natural Precursor: Ricinolein in Ricinus communis

The oil extracted from the seeds of Ricinus communis, commonly known as castor oil, is unique among vegetable oils due to its high concentration of ricinoleic acid, an 18-carbon monounsaturated and hydroxylated fatty acid.[1][2][3] In castor oil, ricinoleic acid is predominantly found esterified to a glycerol backbone, forming the triglyceride triricinolein.[1][2][4][5] This triglyceride is the principal component of the oil.[2][3]

The fatty acid composition of castor oil can vary based on the geographical origin and extraction method.[1][2] Below is a summary of the typical fatty acid profile of castor oil.

| Fatty Acid | Chemical Formula | Concentration (%) |

| Ricinoleic Acid | C18:1-OH | 75.0 - 94.59 |

| Linoleic Acid | C18:2 | 1.2 - 7.3 |

| Oleic Acid | C18:1 | 5.5 - 5.6 |

| Stearic Acid | C18:0 | 1.2 - 8.2 |

| Palmitic Acid | C16:0 | 0.9 - 1.3 |

| Linolenic Acid | C18:3 | ~0.5 |

Data compiled from multiple sources indicating typical ranges.[1][3][4]

From Plant Precursor to Undecylenic Acid: The Pyrolysis of Ricinoleic Acid

Undecylenic acid is not directly extracted from the castor bean. Instead, it is commercially produced through the pyrolysis (cracking) of ricinoleic acid obtained from castor oil.[6] This process involves heating the methyl ester of ricinoleic acid at high temperatures (500–600 °C) in the presence of steam.[6] The cracking of the ricinoleic acid molecule yields undecylenic acid and heptanal.[6]

Synthesis of Undecenoyl Glycerols

Once undecylenic acid is obtained, it can be esterified with glycerol to produce undecenoyl glycerols (mono-, di-, and triundecenoin). This is a standard esterification reaction that can be catalyzed by enzymes or acids. The resulting undecenoyl glycerols are valuable in various industrial and pharmaceutical applications due to the antifungal properties of the undecylenoyl moiety.

Experimental Protocols

Extraction of Castor Oil from Ricinus communis Seeds

This protocol describes a standard laboratory-scale Soxhlet extraction method.

Materials and Reagents:

-

Ricinus communis seeds

-

Hexane (analytical grade)

-

Soxhlet extraction apparatus (including Soxhlet extractor, condenser, and round-bottom flask)

-

Heating mantle

-

Rotary evaporator

-

Grinder or mortar and pestle

-

Cellulose extraction thimble

-

Drying oven

Procedure:

-

Seed Preparation: De-hull the Ricinus communis seeds and dry them in an oven at 60°C for 24 hours to reduce moisture content.

-

Grinding: Grind the dried seeds into a fine powder using a grinder or mortar and pestle.

-

Soxhlet Setup:

-

Accurately weigh approximately 20 g of the ground seed powder and place it into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill a round-bottom flask to two-thirds of its volume with hexane.

-

Assemble the Soxhlet apparatus with the round-bottom flask at the bottom, followed by the extractor, and the condenser on top.

-

-

Extraction:

-

Heat the round-bottom flask using a heating mantle to boil the hexane. The hexane vapor will travel up to the condenser, liquefy, and drip into the extractor, immersing the thimble.

-

Continue the extraction for 6-8 hours, allowing the solvent to cycle through the sample.

-

-

Solvent Recovery:

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Dismantle the setup and transfer the hexane-oil mixture from the round-bottom flask to a rotary evaporator.

-

Evaporate the hexane under reduced pressure to recover the crude castor oil.

-

-

Drying and Storage:

-

Place the recovered oil in a pre-weighed beaker and dry it in an oven at 105°C for 1 hour to remove any residual solvent and moisture.

-

Cool the beaker in a desiccator and weigh it to determine the oil yield.

-

Store the extracted oil in an airtight container at 4°C.

-

Analysis of Fatty Acid Profile of Castor Oil by Gas Chromatography (GC)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) from castor oil and their subsequent analysis by GC.

Materials and Reagents:

-

Extracted castor oil

-

Methanolic HCl (5%) or BF3-Methanol

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23, SP-2560)

-

FAME standards

Procedure:

-

Transesterification to FAMEs:

-

Weigh approximately 50 mg of the extracted castor oil into a screw-cap test tube.

-

Add 2 mL of 5% methanolic HCl (or BF3-Methanol).

-

Seal the tube tightly and heat at 80°C for 2 hours in a water bath or heating block.

-

Cool the tube to room temperature.

-

-

Extraction of FAMEs:

-

Add 2 mL of hexane and 1 mL of distilled water to the tube.

-

Vortex vigorously for 1 minute and then centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

-

GC Analysis:

-

Inject 1 µL of the hexane extract into the GC-FID.

-

Typical GC conditions (can be optimized):

-

Injector temperature: 250°C

-

Detector temperature: 260°C

-

Oven temperature program: Start at 150°C, hold for 1 min, then ramp to 230°C at 4°C/min, and hold for 10 min.

-

Carrier gas: Helium or Hydrogen

-

-

-

Data Analysis:

-

Identify the individual FAMEs by comparing their retention times with those of the known FAME standards.

-

Quantify the relative percentage of each fatty acid by integrating the peak areas.

-

Conclusion

While undecenoyl glycerols are not directly sourced from plants, their synthesis is intrinsically linked to the plant kingdom through Ricinus communis. The high concentration of ricinolein in castor oil provides a renewable and efficient starting material for the production of undecylenic acid. Understanding the composition of castor oil, the chemical transformation to undecylenic acid, and the subsequent esterification to form undecenoyl glycerols is crucial for leveraging this bio-based resource in pharmaceutical and materials science research. The protocols and data presented in this guide offer a foundational framework for professionals in drug development and scientific research to explore the potential of these valuable compounds.

References

An In-depth Technical Guide to the Biosynthesis of Triacylglycerols in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacylglycerols (TAGs) are neutral lipids that serve as the primary form of energy and carbon storage in a wide array of eukaryotic and some prokaryotic microorganisms. The accumulation of TAGs, particularly in oleaginous species, has garnered significant scientific and industrial interest due to their potential as sustainable feedstocks for biofuels, oleochemicals, and nutraceuticals. Understanding the intricate biochemical pathways, key enzymatic players, and regulatory networks governing TAG biosynthesis is paramount for the rational metabolic engineering of microbial cell factories for enhanced lipid production. This technical guide provides a comprehensive overview of the core pathways of TAG synthesis, details key enzymatic functions, presents comparative quantitative data, outlines essential experimental protocols, and visualizes the complex biological processes involved.

Core Biosynthetic Pathways of Triacylglycerols

The biosynthesis of TAGs is a multi-step process that begins with the synthesis of fatty acids, which are subsequently esterified to a glycerol backbone. While variations exist across different microbial taxa, the fundamental pathways are largely conserved.

De Novo Fatty Acid Synthesis: The Building Blocks

The journey to TAGs begins with the de novo synthesis of fatty acids from acetyl-CoA. This process is catalyzed by a set of enzymes collectively known as Fatty Acid Synthase (FAS).[1]

-

Type I FAS (FAS I): Found in animals and fungi (including yeast), this system consists of a large, multifunctional dimeric protein where all catalytic domains reside on a single polypeptide chain.[1]

-

Type II FAS (FAS II): Present in prokaryotes (bacteria) and the plastids of plants and microalgae, this system comprises discrete, monofunctional enzymes encoded by separate genes.[1]

The initial and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA, catalyzed by Acetyl-CoA Carboxylase (ACC) . The malonyl group is then transferred to an Acyl Carrier Protein (ACP) to form malonyl-ACP.[2][3] A series of condensation, reduction, and dehydration reactions, catalyzed by the FAS complex, sequentially adds two-carbon units from malonyl-ACP to the growing acyl chain, ultimately producing saturated fatty acids, typically palmitic acid (C16:0) or stearic acid (C18:0).[3]

The Kennedy Pathway: The Central Route to TAGs

The primary route for TAG assembly is the sn-glycerol-3-phosphate pathway, also known as the Kennedy pathway, first elucidated by Eugene Kennedy and colleagues.[4][5] This pathway occurs predominantly in the endoplasmic reticulum (ER) and involves four key enzymatic steps.[6]

-

Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of sn-glycerol-3-phosphate (G3P) at the sn-1 position by Glycerol-3-Phosphate Acyltransferase (GPAT) , using a fatty acyl-CoA as the acyl donor to form lysophosphatidic acid (LPA).[4]

-

Acylation of Lysophosphatidic Acid: LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAT) to produce phosphatidic acid (PA). PA is a critical branch-point intermediate, channeling precursors towards either storage lipids (TAGs) or membrane phospholipids.[7][8]

-

Dephosphorylation of Phosphatidic Acid: The phosphate group is removed from PA by Phosphatidic Acid Phosphatase (PAP) , yielding sn-1,2-diacylglycerol (DAG).[4][7]

-

Final Acylation of Diacylglycerol: The final and committed step is the acylation of DAG at the sn-3 position. This is primarily catalyzed by two types of enzymes:

-

Acyl-CoA:Diacylglycerol Acyltransferase (DGAT): This enzyme uses a fatty acyl-CoA as the acyl donor.[4][9]

-

Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme, present in yeast and plants, catalyzes an acyl-CoA-independent reaction, transferring a fatty acid from a phospholipid (like phosphatidylcholine) to DAG.[6][8]

-

Variations in TAG Synthesis

While the Kennedy pathway is central, other routes contribute to TAG synthesis in various microorganisms:

-

DHAP Pathway: Dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, can be acylated by a specific acyltransferase to form 1-acyl DHAP, which is then reduced to LPA and enters the Kennedy pathway.[4]

-

Acyl-CoA Independent Synthesis: In addition to PDAT, some bacteria like Streptomyces coelicolor exhibit acyl-CoA-independent TAG synthesis, highlighting metabolic diversity.[10] In yeast, a minor pathway involving the acylation of DAG with a free fatty acid has also been identified.[9]

-

Monoacylglycerol Pathway: In mammalian intestinal enterocytes, a significant portion of TAGs are formed via the acylation of monoacylglycerols, a pathway less prominent in microorganisms.[4]

Key Enzymes and Regulation

The flux through the TAG biosynthetic pathway is tightly controlled by the expression and activity of its key enzymes. In oleaginous microorganisms, TAG accumulation is often triggered by nutrient limitation, typically nitrogen, while a carbon source is in excess.[11]

-

ATP-Citrate Lyase (ACL): A hallmark of oleaginous yeasts, ACL cleaves citrate in the cytosol to produce acetyl-CoA and oxaloacetate.[7] This provides the necessary acetyl-CoA pool for fatty acid synthesis, bypassing mitochondrial control.

-

Acetyl-CoA Carboxylase (ACC): As the committed step of fatty acid synthesis, ACC is a major regulatory point.

-

Glycerol-3-Phosphate Acyltransferase (GPAT): Often considered a rate-limiting enzyme due to its slow specific activity, GPAT controls the entry of precursors into the Kennedy pathway.[4]

-

Phosphatidic Acid Phosphatase (PAP): This enzyme plays a crucial regulatory role, controlling the balance between the synthesis of TAGs and phospholipids.[7]

-

Diacylglycerol Acyltransferase (DGAT): As the final enzyme dedicated solely to TAG synthesis, DGAT is a key determinant of the overall lipid accumulation capacity. Overexpression of DGAT genes is a common strategy to enhance TAG production in engineered microbes.[12][13]

Quantitative Data on Microbial TAG Production

The capacity to produce and store TAGs, along with the resulting fatty acid composition, varies significantly among different microorganisms. This diversity offers a broad platform for selecting or engineering strains for specific applications.

Table 1: Triacylglycerol Content and Major Fatty Acid Composition in Representative Microorganisms

| Microorganism Group | Species | Condition | TAG Content (% DCW*) | Major Fatty Acids | Reference(s) |

| Oleaginous Yeast | Yarrowia lipolytica | Nitrogen Limitation | > 40% | C16:0, C16:1, C18:0, C18:1, C18:2 | [7][14] |

| Trichosporon oleaginosus | Nitrogen Limitation | > 65% | C16:0, C18:0, C18:1 | [11] | |

| Bacteria | Rhodococcus opacus PD630 | Carbon Excess | up to 87% | C16:0, C18:1 | [15] |

| Streptomyces coelicolor | Stationary Phase | ~20% | Branched-chain (anteiso/iso) C15-C17 | [10] | |

| Microalgae | Chlamydomonas reinhardtii | Nitrogen Starvation | 20-50% | C16:0, C18:1, C18:2, C18:3 | [8] |

| Nannochloropsis sp. | Nitrogen Starvation | 30-60% | C16:0, C16:1, C20:5 (EPA) | [12][13] |

*DCW: Dry Cell Weight. The values are approximate and can vary significantly based on strain and specific culture conditions.

Table 2: Key Enzymes in Microbial TAG Biosynthesis

| Enzyme | Abbreviation | Substrates | Product | Typical Subcellular Location |

| ATP-Citrate Lyase | ACL | Citrate, ATP, CoA | Acetyl-CoA, Oxaloacetate | Cytosol (oleaginous yeast) |

| Acetyl-CoA Carboxylase | ACC | Acetyl-CoA, HCO₃⁻, ATP | Malonyl-CoA | Cytosol / Plastid |

| Fatty Acid Synthase | FAS | Acetyl-CoA, Malonyl-ACP | Acyl-ACP | Cytosol / Plastid |

| Glycerol-3-Phosphate Acyltransferase | GPAT | G3P, Acyl-CoA | Lysophosphatidic Acid (LPA) | ER, Mitochondria |

| Lysophosphatidic Acid Acyltransferase | LPAT | LPA, Acyl-CoA | Phosphatidic Acid (PA) | ER |

| Phosphatidic Acid Phosphatase | PAP | Phosphatidic Acid (PA) | Diacylglycerol (DAG) | ER, Cytosol |

| Acyl-CoA:Diacylglycerol Acyltransferase | DGAT | DAG, Acyl-CoA | Triacylglycerol (TAG) | ER, Lipid Droplets |

| Phospholipid:Diacylglycerol Acyltransferase | PDAT | DAG, Phospholipid | Triacylglycerol (TAG) | ER |

Experimental Protocols

Accurate analysis of TAGs and their constituent fatty acids is crucial for research and development. The following sections outline standard methodologies.

Protocol: Total Lipid Extraction from Microbial Biomass

This protocol is a generalized version of the Bligh and Dyer method, suitable for many microbial samples.

-

Harvest Cells: Centrifuge a known volume of microbial culture. Wash the cell pellet with distilled water and lyophilize or oven-dry to determine the dry cell weight.

-

Homogenization: Resuspend a known mass of dried biomass (e.g., 50 mg) in a glass tube. Add 1 mL of methanol and vortex thoroughly.

-

Solvent Addition: Add 2 mL of chloroform to the suspension. Vortex vigorously for 2 minutes to create a single-phase mixture (chloroform:methanol:water from cells, approx. 2:1:0.8 v/v/v).

-

Phase Separation: Add another 1 mL of chloroform, vortex for 30 seconds. Then add 1 mL of distilled water and vortex for another 30 seconds. The final ratio will be chloroform:methanol:water (2:1:0.9 v/v/v), which will separate into two phases.

-

Lipid Recovery: Centrifuge the mixture at low speed (e.g., 2000 x g) for 10 minutes to clarify the phases. Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette. Transfer to a pre-weighed glass vial.

-

Drying and Quantification: Evaporate the chloroform under a stream of nitrogen gas. Place the vial in a desiccator overnight and then weigh to determine the total lipid extract mass.

Protocol: Fatty Acid Profiling by GC-FAME Analysis

This protocol describes the conversion of fatty acids within the lipid extract to Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) analysis.[16][17]

-

Transesterification: To the dried lipid extract from protocol 4.1, add 1 mL of 0.5 M sodium methoxide in methanol.[17] For TAGs, incubate at 50°C for 10-15 minutes.

-

Neutralization and Extraction: After cooling, add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

-

FAME Recovery: Centrifuge briefly to separate phases. The upper hexane layer containing the FAMEs is transferred to a new vial for GC analysis.

-

GC Analysis: Inject 1 µL of the FAMEs solution into a GC equipped with a Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., a polar column like a FAMEWAX). Use a temperature gradient program to separate the FAMEs.

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times to those of a known FAME standard mixture. Quantify the peaks by integrating their areas and comparing them to an internal standard.

Conclusion

The biosynthesis of triacylglycerols in microorganisms is a complex, highly regulated process central to cellular energy metabolism. A thorough understanding of the underlying biochemical pathways and their enzymatic machinery is essential for both fundamental research and applied biotechnology. Oleaginous microorganisms, with their high capacity for TAG accumulation, represent promising platforms for the production of sustainable lipids. The continued exploration of microbial lipid metabolism, aided by advanced analytical techniques and genetic engineering tools, will undoubtedly unlock new opportunities for developing robust microbial cell factories for the bio-based economy.

References

- 1. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 2. brainkart.com [brainkart.com]

- 3. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Eugene P. Kennedy’s Legacy: Defining Bacterial Phospholipid Pathways and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triacylglycerol biosynthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipid biosynthesis in yeasts: A comparison of the lipid biosynthetic pathway between the model nonoleaginous yeast Saccharomyces cerevisiae and the model oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aocs.org [aocs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Frontiers | Enhanced Triacylglycerol Production With Genetically Modified Trichosporon oleaginosus [frontiersin.org]

- 12. research.wur.nl [research.wur.nl]

- 13. Genetic engineering of microalgae for enhanced lipid production [agris.fao.org]

- 14. The metabolism and genetic regulation of lipids in the oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Triacylglycerols in prokaryotic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gcms.cz [gcms.cz]

- 17. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,2,3-Tri-10(Z)-undecenoyl glycerol (CAS Number 93824-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Tri-10(Z)-undecenoyl glycerol, also known as triundecenoin, is a triacylglycerol molecule. It is comprised of a glycerol backbone esterified with three units of 10(Z)-undecenoic acid.[1][2][3] As a specific triacylglycerol, its properties and biological functions are of interest in various fields, including biochemistry, pharmacology, and materials science. This technical guide provides a comprehensive overview of the available scientific and technical data for this compound.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in research and development. While some data is readily available from commercial suppliers, a complete experimental profile is not extensively documented in publicly accessible literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comments |

| CAS Number | 93824-29-4 | [1][4] |

| Synonyms | Glycerol Tri-10(Z)-Undecenoate, TG(11:1/11:1/11:1), Tri-10(Z)-Undecenoyl Glycerol, Triundecylenoyl Glycerol, 10(Z)-Undecenoin | [1][2] |

| Molecular Formula | C36H62O6 | [1][4] |

| Molecular Weight | 590.87 g/mol | [1][4] |

| Physical State | Liquid at room temperature | [1][2] |

| Solubility | Slightly soluble in chloroform | [1] |

| Purity | Typically >98% | [1] |

| Density | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available |

Spectroscopic Data

Detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the structural confirmation of this compound. While specific experimental spectra for this compound are not widely published, general analytical techniques for triacylglycerols are well-established.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of triacylglycerols. The spectra would be expected to show characteristic signals for the glycerol backbone protons and carbons, as well as signals corresponding to the acyl chains of 10(Z)-undecenoic acid, including the terminal double bond.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with mass analyzers can provide information on the molecular weight and fragmentation patterns, confirming the fatty acid composition.

Biological Activity and Mechanism of Action

Specific biological activities and the mechanism of action for this compound are not well-documented in peer-reviewed literature. However, based on the general understanding of triacylglycerols and monounsaturated fatty acids, some potential activities can be inferred.

Triacylglycerols are the primary form of energy storage in many organisms.[5] Their metabolic fate involves hydrolysis by lipases into glycerol and free fatty acids, which can then enter various metabolic pathways.

The constituent fatty acid, 10-undecenoic acid, is a monounsaturated fatty acid. Diets rich in monounsaturated fatty acids have been associated with several health benefits, including improved blood lipid profiles and a reduced risk of cardiovascular disease.[6][7] Monounsaturated fatty acids may also play a role in modulating inflammation and insulin sensitivity.[8] It is important to note that these are general properties of monounsaturated fatty acids, and the specific effects of this compound would require dedicated investigation.

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through the esterification of glycerol with 10(Z)-undecenoic acid. This reaction is typically catalyzed by an acid or an enzyme (lipase).

Analytical Methods

The analysis of this compound can be performed using standard lipid analysis techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the triacylglycerol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After transesterification to fatty acid methyl esters (FAMEs), GC-MS can be used to confirm the fatty acid profile.

Biological Assays

To investigate the biological activity of this compound, a variety of in vitro assays can be employed. These assays are generally applicable to the study of lipids.[9][10][11][12][13][14]

Signaling Pathways

The specific signaling pathways modulated by this compound are currently unknown. As a triacylglycerol, its metabolic products (glycerol and 10(Z)-undecenoic acid) would be expected to enter central metabolic and lipid signaling pathways. The following diagram illustrates a generalized overview of triacylglycerol metabolism.

Safety and Handling

Conclusion

This compound is a specific triacylglycerol with defined chemical identity. While its basic physicochemical properties are known, there is a significant lack of publicly available data regarding its detailed physical constants, biological activities, mechanism of action, and specific experimental protocols. Further research is required to fully characterize this molecule and elucidate its potential applications in drug development and other scientific disciplines. The information and general protocols provided in this guide serve as a starting point for researchers interested in investigating this compound.

References

- 1. Synthesis of Triacylglycerols by the Acyl-Coenzyme A:Diacyl-Glycerol Acyltransferase Dga1p in Lipid Particles of the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 93824-29-4 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Monounsaturated fatty acids and cholesterol metabolism: implications for dietary recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary monounsaturated fatty acids are protective against metabolic syndrome and cardiovascular disease risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Unsaturated Fatty Acids and Their Immunomodulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. mdpi.com [mdpi.com]

- 12. Identification of triacylglycerol remodeling mechanism to synthesize unusual fatty acid containing oils - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Metabolism [promega.sg]

- 14. In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 16. rierdenchemical.com [rierdenchemical.com]

- 17. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide on the Biological Role of Omega-1 Unsaturated Triacylglycerols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omega-1 (ω-1) unsaturated triacylglycerols are a class of neutral lipids containing at least one fatty acid that has been hydroxylated at the ω-1 position (the carbon atom adjacent to the terminal methyl group). These triacylglycerols (TAGs) are not typically found in high abundance but play significant roles in various physiological and pathophysiological processes. Their biological activity is primarily dictated by the incorporated ω-1 unsaturated fatty acids, which are synthesized by specific cytochrome P450 enzymes. This guide provides a comprehensive overview of the synthesis, metabolism, biological functions, and analytical methodologies related to ω-1 unsaturated triacylglycerols and their constituent fatty acids.

Synthesis of Omega-1 Unsaturated Fatty Acids and Triacylglycerols

The formation of ω-1 unsaturated triacylglycerols is a multi-step process involving the initial hydroxylation of a fatty acid followed by its incorporation into a glycerol backbone.

Omega-1 Hydroxylation of Unsaturated Fatty Acids

The key step in the formation of these specialized lipids is the hydroxylation of unsaturated fatty acids at the ω-1 position. This reaction is primarily catalyzed by Cytochrome P450 2E1 (CYP2E1).[1][2]

-

Enzyme: Cytochrome P450 2E1 (CYP2E1)

-

Substrates: Unsaturated fatty acids such as arachidonic acid, linoleic acid, and oleic acid.[1][3]

-

Product: ω-1 hydroxy fatty acids. For example, arachidonic acid is converted to 19-hydroxyeicosatetraenoic acid (19-HETE).[1][2]

The catalytic activity of CYP2E1 is crucial in producing these signaling molecules. The enzyme exhibits a preference for ω-1 hydroxylation of fatty acids.[1][2]

Incorporation into Triacylglycerols: The Kennedy Pathway

Once synthesized, ω-1 hydroxy fatty acids are activated to their acyl-CoA esters and subsequently incorporated into triacylglycerols via the Kennedy pathway.[4][5][6] This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone. Specialized acyltransferases are capable of utilizing these modified fatty acids as substrates.

The key enzymes in the Kennedy pathway are:

-

Glycerol-3-phosphate acyltransferase (GPAT)

-

Acylglycerophosphate acyltransferase (AGPAT)

-

Phosphatidic acid phosphohydrolase (PAP)

-

Diacylglycerol acyltransferase (DGAT)

Quantitative Data

The biological effects of ω-1 unsaturated fatty acids are concentration-dependent. Below is a summary of key quantitative data related to their formation and activity.

| Parameter | Value | Compound | Cell/System | Reference |

| EC50 for cAMP formation | 520 nM | 19(S)-HETE | MEG-01 cells | [7] |

| EC50 for IP receptor activation | 567 nM | 19(S)-HETE | COS-1 cells expressing human IP receptor | [7] |

| Stimulation of proximal tubule transport | 10-6 M | 19(S)-HETE | Rabbit proximal straight tubule | [8] |

Biological Role and Signaling Pathways

Omega-1 unsaturated fatty acids, particularly 19-HETE derived from arachidonic acid, are bioactive lipids that modulate various cellular processes, primarily through receptor-mediated signaling.

Vascular Effects and Platelet Inhibition

19(S)-HETE has been identified as a potent vasodilator and inhibitor of platelet aggregation.[7] These effects are mediated through its action as a full orthosteric agonist of the prostacyclin (IP) receptor.[7]

Activation of the IP receptor, a Gs-coupled G-protein coupled receptor (GPCR), leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade results in vasorelaxation in smooth muscle cells and inhibition of activation in platelets.

Interaction with other Signaling Pathways

The metabolism of arachidonic acid by CYP enzymes produces a variety of bioactive eicosanoids, including 20-HETE (an ω-hydroxylation product) and 19-HETE (an ω-1 hydroxylation product). These metabolites can have opposing effects. For instance, while 19(S)-HETE is generally vasodilatory, 20-HETE is a potent vasoconstrictor.[9] 20-HETE is known to signal through the G-protein coupled receptor GPR75.[10][11][12][13] Some evidence suggests a potential interplay between 19-HETE and the 20-HETE/GPR75 signaling axis, although this is an area of ongoing research.[14]

Experimental Protocols

The analysis of ω-1 unsaturated triacylglycerols and their constituent fatty acids requires specialized analytical techniques due to their low abundance and the presence of a hydroxyl group.

Lipid Extraction

A common starting point for the analysis of these lipids from biological tissues is a robust extraction method. The Folch and Bligh & Dyer methods are widely used.

Protocol: Modified Folch Extraction for Tissue Lipids

-

Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 2:1 (v/v) mixture of chloroform:methanol (e.g., 2 mL).

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate, vortex thoroughly, and centrifuge to separate the phases.

-

Collection: Carefully collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Storage: Store the dried lipid extract at -80°C until further analysis.

Separation and Quantification: GC-MS Analysis of Hydroxy Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of hydroxylated fatty acids. Derivatization is a critical step to increase the volatility of these compounds.

Protocol: Derivatization and GC-MS Analysis

-

Hydrolysis: The triacylglycerol fraction (if separated) is hydrolyzed (e.g., using methanolic KOH) to release the fatty acids.

-

Esterification: The fatty acids are converted to fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

-

Silylation: The hydroxyl group is derivatized to a trimethylsilyl (TMS) ether using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The FAMEs are separated on a capillary column (e.g., DB-23), and the mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific quantification.

Analysis of Intact Triacylglycerols: HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) can be used to analyze intact triacylglycerols containing ω-1 unsaturated fatty acids.

Protocol: HPLC-MS/MS Analysis

-

Chromatography: The lipid extract is separated using reverse-phase HPLC with a C18 column and a non-aqueous mobile phase gradient (e.g., acetonitrile/isopropanol).

-

Mass Spectrometry: The eluting compounds are ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Tandem MS (MS/MS): Precursor ions corresponding to the expected masses of ω-1 unsaturated triacylglycerols are selected and fragmented to confirm their identity and determine the fatty acid composition.

Conclusion

Omega-1 unsaturated triacylglycerols, and more specifically their constituent ω-1 unsaturated fatty acids, are emerging as important signaling molecules with significant biological roles, particularly in the cardiovascular system. The elucidation of their synthesis, metabolism, and signaling pathways opens up new avenues for research and potential therapeutic interventions. The analytical methods detailed in this guide provide a framework for the accurate quantification and characterization of these lipids, which will be essential for advancing our understanding of their function in health and disease. Further research is warranted to fully characterize the enzymes involved in their synthesis and to explore the full spectrum of their biological activities.

References

- 1. Human Cytochrome P450 2E1 Structures with Fatty Acid Analogs Reveal a Previously Unobserved Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2E1 - Wikipedia [en.wikipedia.org]

- 3. CYP2E1 in Alcoholic and Non-Alcoholic Liver Injury. Roles of ROS, Reactive Intermediates and Lipid Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compartmentation of Triacylglycerol Accumulation in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 20-HETE and 19(S)-HETE on rabbit proximal straight tubule volume transport - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect and mechanism of GPR75 in metabolic dysfunction-related steatosis liver disease [medsci.org]

- 12. Gene - GPR75 [maayanlab.cloud]

- 13. ahajournals.org [ahajournals.org]

- 14. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

"enzymatic synthesis of specific triacylglycerols"

An In-depth Technical Guide to the Enzymatic Synthesis of Specific Triacylglycerols

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of specific triacylglycerols (TAGs), also known as structured lipids, represents a sophisticated approach to lipid engineering, offering precise control over the fatty acid composition and positional distribution on the glycerol backbone. This technology is pivotal in developing novel therapeutic agents and advanced drug delivery systems. This guide provides a comprehensive overview of the core principles, experimental protocols, and analytical techniques underpinning the enzymatic synthesis of these specialized molecules.

Introduction to Specific Triacylglycerols

Specific triacylglycerols are TAGs that have been modified to possess a desired fatty acid composition and/or positional distribution. This targeted modification allows for the creation of lipids with specific physicochemical and physiological properties. For instance, TAGs with medium-chain fatty acids (MCFAs) at the sn-1 and sn-3 positions and a long-chain fatty acid (LCFA) at the sn-2 position (MLM-type) exhibit unique metabolic pathways and are valuable in clinical nutrition and drug delivery. The enzymatic approach to synthesizing these molecules is favored over chemical methods due to its high specificity, milder reaction conditions, and the production of fewer byproducts.[1]

Key Enzymatic Strategies for Synthesis

The synthesis of specific TAGs primarily relies on the catalytic activity of lipases, which can be employed in several reaction types:

-

Acidolysis: This reaction involves the exchange of an acyl group from a free fatty acid with an acyl group of a triacylglycerol. It is a widely used method for incorporating specific fatty acids into a TAG molecule.[2][3]

-

Interesterification: This process involves the exchange of acyl groups between two different triacylglycerol molecules or between a triacylglycerol and a fatty acid ester. It is a versatile method for modifying the properties of fats and oils.

-

Esterification: This reaction involves the formation of an ester bond between a free fatty acid and a hydroxyl group of glycerol or a mono- or diacylglycerol. This method is often used in a stepwise synthesis of specific TAGs.[2]

The choice of lipase is critical to the success of the synthesis. sn-1,3-regiospecific lipases, such as Lipozyme RM IM (from Rhizomucor miehei), are particularly valuable as they selectively catalyze reactions at the outer positions of the glycerol backbone, leaving the sn-2 position intact.[4][5] Non-specific lipases, like Novozym 435 (from Candida antarctica), can also be employed, depending on the desired outcome.[2][6]

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis of specific TAGs is influenced by several factors, including the choice of enzyme, substrate molar ratio, temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Lipases for MLM-type Structured Lipid Synthesis

| Enzyme | Substrates | Reaction Type | Key Conditions | Caprylic Acid Incorporation (mol%) | Reference |

| Lipozyme TL IM | Canola Oil + Caprylic Acid | Acidolysis | 55°C, 15 h, 3:1 FA:oil ratio, 12% enzyme | 37.2 | [6] |

| Novozym 435 | Canola Oil + Caprylic Acid | Acidolysis | 45°C, 45 h, 3:1 FA:oil ratio, 8% enzyme | 38.5 | [6] |

| Lipozyme RM IM | Glycerol + Stearic & Caprylic Acids | Esterification | 13.6-14.0 h, 7.9-8.0% enzyme, 3:1 FA:glycerol | 58% (as MLCT) | [2] |

| Novozym 435 | Glycerol + Caprylic, Capric & Oleic Acids | Esterification | - | 72.19% (as MLCT) | [2] |

Table 2: Synthesis of Specific Triacylglycerols via Esterification

| Enzyme | Substrates | Solvent | Temperature (°C) | Yield (mol%) | Product | Reference |

| Burkholderia cepacia lipase (Amano PS-D) | sn-1,3-dicaprylin + Oleic acid vinyl ester | n-hexane | 60 | 87 | 1,3-dicapryloyl-2-oleoyl-glycerol | [7] |

| Burkholderia cepacia lipase (Amano PS-D) | sn-1,3-dilaurin + Oleic acid vinyl ester | n-hexane | 60 | 78 | 1,3-dilauroyl-2-oleoyl-glycerol | [7] |

| Novozym 435 | Fatty acid mixture + Glycerol | Solvent-free | 90 | 93.54 (TG) | Medium- and long-chain triglycerides | [8] |

Experimental Protocols

Lipase Activity Assay

A common method for determining lipase activity is through a colorimetric assay using a p-nitrophenyl ester substrate.

Protocol:

-

Substrate Preparation: Prepare an oil-in-water emulsion of 4-nitrophenyl butyrate.

-

Reaction Initiation: Add the lipase-containing sample to the substrate emulsion. The lipase will hydrolyze the substrate, releasing p-nitrophenol.

-

Measurement: Monitor the release of p-nitrophenol by measuring the absorbance at 346 nm over time.

-

Calculation: The lipase activity is proportional to the rate of increase in absorbance. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under specified conditions.[9]

Alternatively, a titrimetric method can be used:

-

Substrate Preparation: Prepare an emulsion of a suitable triacylglycerol (e.g., olive oil) in a buffer solution (e.g., 50 mM Na2HPO4/NaH2PO4, pH 7).

-

Enzymatic Reaction: Add the enzyme solution to the substrate and incubate with shaking for a defined period (e.g., 1 hour at 28°C).

-

Titration: Stop the reaction and titrate the released free fatty acids with a standardized NaOH solution to a specific pH endpoint (e.g., pH 9).

-

Calculation: One unit of lipase activity is defined as the amount of enzyme that releases 1 µmole of fatty acids per hour under the assay conditions.[10]

Enzymatic Synthesis of MLM-type Structured Lipids (Acidolysis)

This protocol describes the synthesis of a structured lipid with medium-chain fatty acids at the sn-1,3 positions and a long-chain fatty acid at the sn-2 position using Lipozyme RM IM.

Materials:

-

Vegetable oil (e.g., high oleic sunflower oil)

-

Caprylic acid (C8:0)

-

Immobilized Lipozyme RM IM

-

Solvent (e.g., n-hexane, or solvent-free)

-

Shaking incubator or stirred-tank reactor

Protocol:

-

Reactant Mixture: Combine the vegetable oil and caprylic acid in a desired molar ratio (e.g., 1:2 oil to fatty acid) in a reaction vessel.

-

Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme load is typically between 5-15% (w/w) of the total substrates.

-

Reaction Conditions: Incubate the reaction mixture at a specific temperature (e.g., 60°C) with constant agitation for a set period (e.g., 8-24 hours).

-

Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed and reused.

-

Product Purification: The product mixture will contain the desired structured lipid, unreacted substrates, and byproducts. Purification can be achieved by molecular distillation or solvent extraction to remove free fatty acids.

Analysis of Synthesized Triacylglycerols

4.3.1. Thin-Layer Chromatography (TLC)

TLC is a rapid method for the qualitative and semi-quantitative analysis of the reaction mixture.

Protocol:

-

Plate Preparation: Use silica gel TLC plates.

-

Sample Application: Spot a small amount of the reaction mixture onto the plate.

-

Development: Develop the plate in a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). This system separates triacylglycerols, diacylglycerols, monoacylglycerols, and free fatty acids.

-

Visualization: Visualize the separated spots using iodine vapor or by spraying with a suitable reagent (e.g., a 10% solution of sulfuric acid in methanol followed by a 10% solution of phosphomolybdic acid in methanol) and heating.[11]

4.3.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the detailed analysis and quantification of triacylglycerol molecular species.

Protocol:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and isopropanol is commonly used.

-

Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection.

-

Quantification: The concentration of each TAG species can be determined by comparing the peak areas to those of known standards.[12][13]

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key processes in the enzymatic synthesis and analysis of specific triacylglycerols.

Applications in Drug Development

Specific triacylglycerols have emerged as valuable tools in the pharmaceutical industry. Their tailored structures can be leveraged for:

-

Enhanced Drug Solubility and Bioavailability: Lipophilic drugs can be incorporated into the TAG structure, improving their solubility and absorption.

-

Targeted Drug Delivery: Specific TAGs can be used to formulate lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which can target specific tissues or cells.

-

Controlled Release: The enzymatic and metabolic stability of the TAG carrier can be modulated to control the release rate of the incorporated drug.

-

Nutraceuticals and Medical Foods: Structured lipids with specific fatty acid profiles are used in medical foods for patients with malabsorption syndromes, and as carriers for fat-soluble vitamins and other bioactive compounds.

Conclusion

The enzymatic synthesis of specific triacylglycerols is a powerful and precise technology that enables the design of lipids with tailored properties for a wide range of applications, particularly in the pharmaceutical and nutraceutical industries. A thorough understanding of the enzymatic reactions, optimization of process parameters, and robust analytical characterization are essential for the successful development and application of these advanced lipid-based products. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this exciting field.

References

- 1. aocs.org [aocs.org]

- 2. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Continuous Production of Dietetic Structured Lipids Using Crude Acidic Olive Pomace Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jast.modares.ac.ir [jast.modares.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 10. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 11. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

"characterization of novel fatty acid esters of glycerol"

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycerol esters are a diverse class of lipids composed of a glycerol backbone linked to one or more fatty acids via ester bonds.[1] They are ubiquitous in nature, serving a multitude of biological functions.[1] Depending on the number of fatty acids attached, they are classified as monoacylglycerols (MAGs), diacylglycerols (DAGs), or triacylglycerols (TAGs).[1] TAGs are the primary form of energy storage in eukaryotes, while DAGs are crucial second messengers in cellular signaling, and MAGs also function as potent signaling molecules.[1] The synthesis of novel fatty acid esters of glycerol—including polyglycerol fatty acid esters (PGFEs), which are nonionic surfactants—opens avenues for new applications in the food, cosmetic, pharmaceutical, and biofuel industries.[2][3][4]

This guide provides a comprehensive overview of the key methodologies for the synthesis and characterization of these novel compounds, focusing on experimental protocols, data interpretation, and the visualization of relevant biological pathways.

Synthesis of Novel Glycerol Esters

The creation of novel glycerol esters involves the esterification of glycerol (or polyglycerol) with specific fatty acids. The choice of synthesis route depends on factors like desired yield, selectivity, and environmental considerations.

Chemical Synthesis: Acid-Catalyzed Esterification

Acid-catalyzed esterification is a common method for producing glycerol esters. The reaction typically involves heating glycerol with a fatty acid in the presence of an acid catalyst.[5]

Experimental Protocol: Synthesis of a Polyglycerol Fatty Acid Ester (PGE)

This protocol is adapted from the synthesis of PGE from cotton seed oil fatty acids.[6]

-

Reactant Preparation: Fatty acids are separated from a source oil (e.g., cotton seed oil). Polyglycerol is either commercially sourced or produced by heating glycerol with an alkaline catalyst.[2]

-

Reaction Setup: Charge a custom-made reactor with the fatty acids and polyglycerol. A typical volume ratio is 1:1.25 (fatty acid to polyglycerol).[6]

-

Esterification Reaction: Heat the mixture under reflux for approximately 8 hours at 230°C.[6] The reaction proceeds via Fischer-Speier esterification or related acid-catalyzed mechanisms.[7]

-

Product Isolation: Upon completion, the product, a pale yellow gel, is obtained.[6]

-

Purification: The crude product may contain unreacted starting materials and by-products. Purification can be achieved using techniques like column chromatography or distillation, depending on the properties of the ester.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a green alternative, providing high selectivity under milder reaction conditions. Immobilized lipases are often used as biocatalysts.[8]

Experimental Protocol: Continuous Enzymatic Esterification

This protocol is based on the synthesis of acylglycerols in a packed-bed reactor.[8]

-

Enzyme Immobilization: Use an immobilized lipase, such as from Mucor miehei, packed into a reactor column.[8]

-

Substrate Preparation: Prepare a solvent-free mixture of glycerol and the desired (poly)unsaturated fatty acid (e.g., oleic acid, linoleic acid).[8]

-

Reaction Conditions:

-

Maintain the reactor temperature at 50°C.[8]

-

Pump the substrate mixture through the packed-bed reactor. The molar ratio of fatty acid to glycerol is a critical parameter; ratios of 0.33 or less can lead to esterification of up to 90% of the fatty acid.[8]

-

The fluid residence time, typically around 1 hour, can be adjusted to control the relative proportions of mono-, di-, and tri-esters in the product stream.[8]

-

-

Product Separation: A key advantage of this method is the spontaneous separation of the glycerol and acylglycerol/fatty acid phases at the reactor outlet, simplifying purification.[8]

Physicochemical Characterization

Once synthesized, the novel esters must be characterized to determine their physical and chemical properties, which dictate their potential applications.

Key Physicochemical Properties

-

Acid Value: Measures the amount of free carboxylic acids present, indicating the extent of esterification.

-

Hydroxyl Value: Indicates the content of free hydroxyl groups from glycerol, polyglycerol, or partial esters.

-

Saponification Value: Represents the average molecular weight of the fatty acids in the ester.[9]

-

Hydrophile-Lipophile Balance (HLB): An empirical value used to describe the emulsifying properties of surfactants. PGFEs can have a wide range of HLB values, adjustable by altering the degree of polymerization or esterification.[3]

-

Viscosity & Specific Gravity: Important physical parameters for handling and formulation.

-

Surface Properties: For surfactant applications, properties like surface tension reduction and foaming ability are critical.[2]

Quantitative Data Summary

The following table presents example data from the characterization of two different polyglycerol fatty acid esters.

| Property | PGE from Cotton Seed Oil[6] | PGE from Castor Seed Oil[6] | Unit |

| Acid Value | 2.22 | Not Specified | mg NaOH/g |

| Hydroxyl Value | 632 | Not Specified | |

| Refractive Index | 1.465 | Not Specified | |

| HLB Value | 10.76 | Not Specified | |

| Specific Gravity | 1.26 | Not Specified | |

| Viscosity | 30 | Not Specified | Poise |

Structural Elucidation

Determining the precise chemical structure of the novel esters is accomplished using a combination of chromatographic and spectroscopic techniques.[10]

Analytical Techniques

| Technique | Principle | Information Obtained | Reference |

| FTIR Spectroscopy | Infrared radiation absorption by molecular bonds. | Identification of functional groups (e.g., O-H, C=O ester, C-O-C ether). | [6] |

| NMR Spectroscopy | Nuclear spin alignment in a magnetic field. | Detailed molecular structure, including the position of fatty acids on the glycerol backbone. | [2][11] |

| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio measurement. | Molecular weight and fragmentation patterns for structural confirmation. | [6][12] |

| Gas Chromatography (GC) | Separation based on volatility and column interaction. | Purity analysis and quantification of individual ester components (often coupled with MS). | [12][13] |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and column interaction. | Analysis and purification of less volatile esters. | [14][15] |

Experimental Protocol: FTIR Characterization of a PGE[6]

-

Sample Preparation: A small amount of the purified ester is placed directly onto the ATR crystal of an FTIR spectrometer.

-

Data Acquisition: Spectra are typically collected over a range of 4000-400 cm⁻¹.

-

Spectral Interpretation:

-

~3300 cm⁻¹: A broad absorption indicates the presence of O-H groups from unesterified hydroxyls.[6]

-

~2900 cm⁻¹: Strong absorptions indicate C-H stretching from the fatty acid alkyl chains.[6]

-

1780–1650 cm⁻¹: A strong, sharp peak is characteristic of the C=O stretching of the ester group.[6]

-

~1100 cm⁻¹: Absorption indicates the presence of ether linkages (C-O-C), characteristic of the polyglycerol backbone.[6]

-

Experimental Protocol: GC-MS Analysis of Glycerol Esters[13]

-

Derivatization: Glycerol and its mono- and di-esters are not sufficiently volatile for GC analysis. They must be derivatized first.

-

Dissolve a known amount of the sample in pyridine.